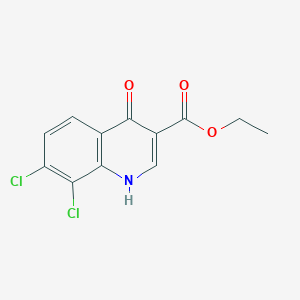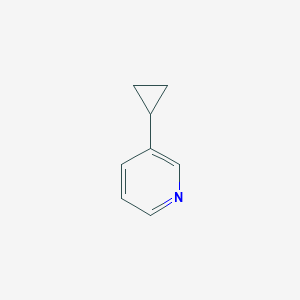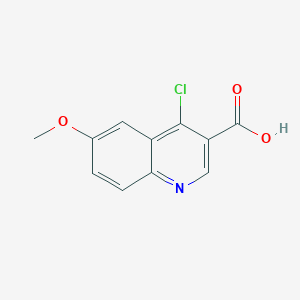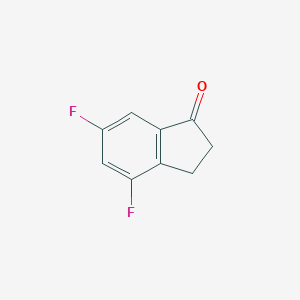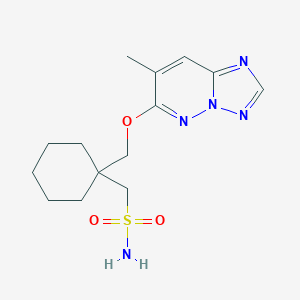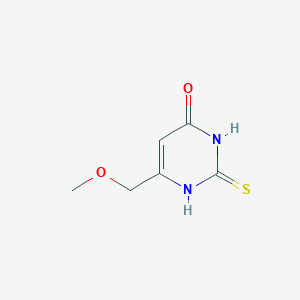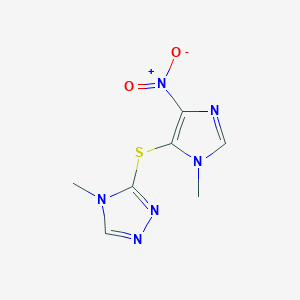
Mnitmt
Overview
Description
Iodopropynyl butylcarbamate is a light yellow to beige crystalline powder known for its potent fungicidal and antimicrobial properties. It is widely used as a preservative in various industries, including cosmetics, personal care products, paints, and coatings . This compound is effective at very low concentrations and has a broad spectrum of activity against fungi and bacteria .
Mechanism of Action
Target of Action
MNITMT is a novel, non-toxic immunosuppressive agent . It primarily targets the human mixed lymphocyte reaction . This reaction is a key component of the immune response, involving the activation of T cells by antigen-presenting cells. By inhibiting this reaction, this compound can suppress the immune response, making it a potent immunosuppressive agent .
Mode of Action
It is known that this compound interacts with its targets (human mixed lymphocytes) and inhibits their reaction . This results in a reduction in the immune response, which can be beneficial in conditions where the immune system is overactive or needs to be suppressed, such as in organ transplantation or autoimmune diseases .
Pharmacokinetics
It is known that this compound is a potent immunosuppressive agent without bone marrow toxicity This suggests that it may have good bioavailability and a favorable safety profile
Result of Action
The primary result of this compound’s action is the suppression of the immune response . This is achieved through the inhibition of the mixed lymphocyte reaction, which leads to a reduction in T cell activation and proliferation . This can have significant effects at the molecular and cellular levels, potentially altering the immune landscape and leading to immunosuppression .
Biochemical Analysis
Biochemical Properties
MNITMT plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both binding and modulation of enzymatic activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound exerts its effects through a variety of mechanisms, including modulation of enzyme activity and changes in gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions result in a variety of cellular effects, including changes in cell signaling pathways and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and degradation patterns typical of many biochemical compounds . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . It can also affect its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodopropynyl butylcarbamate is synthesized through the reaction of 3-iodo-2-propynyl alcohol with butyl isocyanate. The reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent, like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of iodopropynyl butylcarbamate involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Iodopropynyl butylcarbamate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can occur with iodopropynyl butylcarbamate, where the iodine atom is replaced by other nucleophiles.
Major Products Formed: The major products formed from these reactions include 3-iodo-2-propynyl alcohol, butyl carbamate, and iodopropynyl butylcarbamate oxide .
Scientific Research Applications
Iodopropynyl butylcarbamate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-Iodo-2-propynyl N-butylcarbamate
- 3-Iodoprop-2-yn-1-yl butylcarbamate
- 3-Iodopropargyl N-butylcarbamate
Comparison: Iodopropynyl butylcarbamate is unique due to its high efficacy at low concentrations and its broad spectrum of activity against fungi and bacteria . Compared to other similar compounds, it is more stable across a wide range of pH levels and is cost-effective . Its safety profile is also favorable, making it suitable for use in various consumer products .
Properties
IUPAC Name |
4-methyl-3-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O2S/c1-11-3-8-5(13(14)15)6(11)16-7-10-9-4-12(7)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBDIMPYACLUDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1SC2=NN=CN2C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the genotoxic and cytotoxic effects of MNITMT on bone marrow cells?
A1: Research suggests that high doses of this compound can induce both genotoxic and cytotoxic effects in mouse bone marrow cells []. Specifically, this compound was found to significantly reduce the mitotic index at concentrations of 10 and 20 mg/ml, indicating interference with cell division. Additionally, a dose-dependent increase in micronuclei formation was observed, suggesting DNA damage []. While lower doses (2 and 5 mg/ml) did not show significant bone marrow toxicity, the highest dose (20 mg/ml) led to a 50% reduction in the bone marrow cell proliferation rate [].
Q2: How does the immunosuppressive activity of this compound compare to Azathioprine (AZA)?
A2: Studies comparing this compound to AZA, a known immunosuppressant, revealed interesting findings. this compound (2 mg/kg/day) demonstrated a more rapid onset of immunosuppression in rabbits, significantly inhibiting antibody response by day 14 of administration. In contrast, AZA at the same dose took significantly longer (60 days post-treatment) to achieve comparable immunosuppression []. This suggests this compound could potentially offer a faster-acting immunosuppressive effect compared to AZA.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)
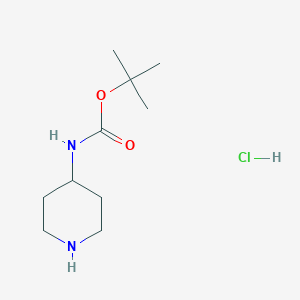
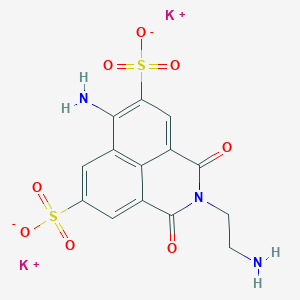
![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)
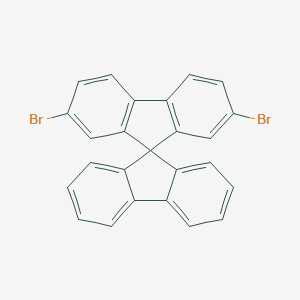
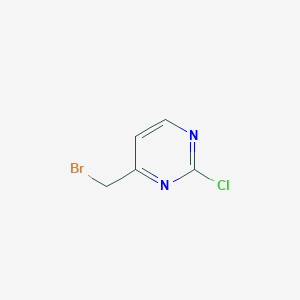

![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)
